N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Overview
Description
N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.17902698 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
One study discusses the synthesis of azole derivatives, including those similar in structure to the specified compound, and their antibacterial activity against specific bacterial strains, highlighting the compound's potential in developing new antibacterial agents (Tumosienė et al., 2012).
Complex Formation with Palladium(II) Chloride
Research on the complexation of palladium(II) chloride with derivatives related to the specified compound has been conducted, indicating the compound's potential in forming supramolecular structures and its implications in materials science and catalysis (Palombo et al., 2019).
Muscle Relaxant and Anticonvulsant Activities
Isoxazole derivatives structurally similar to the compound have been evaluated for their muscle relaxant and anticonvulsant activities, suggesting potential applications in therapeutic treatments for conditions requiring such effects (Tatee et al., 1986).
Antiepileptic Activity
The synthesis and evaluation of novel compounds with structural elements common with the specified compound have been carried out, aiming at anticonvulsant activity and contributing to the development of new antiepileptic drugs (Rajak et al., 2013).
Inhibition of Lipoxygenase Enzyme
A study on the synthesis of new derivatives and their screening against the lipoxygenase enzyme has been reported, showing moderate activities and suggesting potential in anti-inflammatory drug development (Aziz‐ur‐Rehman et al., 2016).
Corrosion Inhibition
Research on the inhibitive properties of derivatives for corrosion control in metals, indicating the compound's relevance in industrial applications, specifically in protecting brass in cooling water systems (Rochdi et al., 2014).
Properties
IUPAC Name |
2-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(2)17(21)20(12(3)4)10-15-18-16(19-22-15)14-8-6-13(5)7-9-14/h6-9,11-12H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTIKLXJDJCCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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